molecular formula C18H12F2N2O4 B14997100 (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B14997100
M. Wt: 358.3 g/mol
InChI Key: JUAMNPLKFFPNPV-PYCFMQQDSA-N
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Description

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of an acetyloxyimino group, a difluorophenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like malononitrile under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Acetyloxyimino Group: The acetyloxyimino group can be introduced through the reaction of the intermediate with acetic anhydride and hydroxylamine hydrochloride under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable amine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the difluorophenyl group.

Scientific Research Applications

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    (2Z)-2-[(acetyloxy)imino]-N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide: Similar structure but with chlorine atoms instead of fluorine atoms.

    (2Z)-2-[(acetyloxy)imino]-N-(3,4-dibromophenyl)-2H-chromene-3-carboxamide: Similar structure but with bromine atoms instead of fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H12F2N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate

InChI

InChI=1S/C18H12F2N2O4/c1-10(23)26-22-18-13(8-11-4-2-3-5-16(11)25-18)17(24)21-12-6-7-14(19)15(20)9-12/h2-9H,1H3,(H,21,24)/b22-18-

InChI Key

JUAMNPLKFFPNPV-PYCFMQQDSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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